
1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide
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Overview
Description
1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a benzoyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 2-methylbenzoyl chloride and an appropriate catalyst.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced through sulfonation reactions using sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylbenzoyl)-N-(1-phenylethyl)piperidine-4-carboxamide: Lacks the sulfonamide group.
1-Benzoyl-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide: Lacks the methyl group on the benzoyl ring.
N-(1-(4-Sulfamoylphenyl)ethyl)piperidine-4-carboxamide: Lacks the benzoyl group.
Uniqueness
1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide is unique due to the presence of both the benzoyl and sulfonamide groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide is a compound of interest due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C22H27N3O4S
- Molecular Weight : 429.5 g/mol
- CAS Number : 1090850-87-5
Synthesis
The synthesis of this compound involves a multi-step process that typically includes:
- Formation of the piperidine core.
- Introduction of the 2-methylbenzoyl and sulfonamide groups.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Pharmacological Evaluation
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Calcium Channel Inhibition : Studies show that derivatives of piperidine-4-carboxamide can inhibit T-type calcium channels, which are crucial in regulating cardiac and neuronal excitability. This inhibition may contribute to the compound's potential as an antihypertensive agent .
- Antimicrobial Activity : Similar compounds have demonstrated moderate to good antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) suggests that modifications in the piperidine structure can enhance antimicrobial efficacy .
Case Studies
- Antihypertensive Effects : In a study on spontaneously hypertensive rats, compounds structurally related to this compound showed significant reductions in blood pressure without causing reflex tachycardia, indicating a favorable safety profile for cardiovascular applications .
- Antimicrobial Testing : A series of synthesized piperazine derivatives were tested for antimicrobial activity, revealing that certain modifications led to enhanced efficacy against resistant bacterial strains. This highlights the potential for developing new antibiotics based on the piperidine framework .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- The presence of the sulfonamide group is critical for enhancing solubility and biological activity.
- Substituents on the benzoyl moiety can modulate the potency and selectivity towards specific biological targets.
Properties
Molecular Formula |
C22H27N3O4S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-(2-methylbenzoyl)-N-[1-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27N3O4S/c1-15-5-3-4-6-20(15)22(27)25-13-11-18(12-14-25)21(26)24-16(2)17-7-9-19(10-8-17)30(23,28)29/h3-10,16,18H,11-14H2,1-2H3,(H,24,26)(H2,23,28,29) |
InChI Key |
AMHPNFCOXACDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC(C)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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